3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Overview
Description
The compound “3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester” has been studied as a novel influenza endonuclease inhibitor . It also functions as high-affinity ligands at the benzodiazepine site of brain GABAA receptors .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2- and 3-hydroxyquinoline-4-carboxylic acid have been synthesized . More research is needed to determine the exact synthesis process for this compound.Molecular Structure Analysis
The molecular formula of this compound is C13H13NO3 . Its structure includes a quinoline backbone, which is a type of heterocyclic aromatic organic compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 231.25 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound is also characterized by a rotatable bond count of 3 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, including ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, are pivotal in drug discovery due to their broad spectrum of biological activities. They serve as a scaffold for synthesizing compounds with potential therapeutic effects, such as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents .
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals. The versatility of quinoline allows for the creation of complex molecules that can lead to new drugs .
Biological Activity Studies
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate is studied for its biological activities. Research has shown that quinoline derivatives can exhibit a wide range of biological actions, including antibacterial, antifungal, and anticancer properties .
Green Chemistry
The synthesis of quinoline derivatives aligns with the principles of green chemistry, aiming to reduce environmental impact. Methods involving transition metal-catalyzed reactions, metal-free conditions, and ultrasound irradiation are explored to create sustainable chemical processes .
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-hydroxy-2-quinoxalinecarboxylic acid, is known to be an antagonist of excitatory amino acids .
Mode of Action
It’s structurally similar compound, 3-hydroxy-2-quinoxalinecarboxylic acid, is known to inhibit the 22 na + efflux produced in 22 na + -preloaded brain slices by n -methyl-d-aspartate and kainate . This suggests that Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate might interact with its targets in a similar manner, leading to changes in cellular ion balance.
Pharmacokinetics
Its solubility, melting point, and other physical properties have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)14-10-7-5-4-6-9(10)12(11)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRSYMXOIKRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224771 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
CAS RN |
73987-39-0 | |
Record name | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73987-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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